NLRP3 Inflammasome Inhibition: Retention of Activity with 4-Hydroxy-3-Methoxy Substitution vs. Inactive Analogues
2-Methoxy-4-(2-nitrovinyl)phenol (compound C5) was directly compared to five structural analogues in a head-to-head NLRP3 inflammasome inhibition assay. While analogues lacking the nitrovinyl side chain (C1, C2, C4) completely lost inhibitory activity, 2-Methoxy-4-(2-nitrovinyl)phenol retained the ability to inhibit NLRP3-mediated caspase-1 cleavage and IL-1β secretion, similar to trans-β-nitrostyrene (C3) [1]. This demonstrates that the specific substitution pattern of CAS 6178-42-3 preserves the essential nitrovinyl pharmacophore while introducing unique hydrogen-bonding potential from the methoxy and hydroxyl groups.
| Evidence Dimension | NLRP3 inflammasome inhibitory activity (caspase-1 cleavage/IL-1β secretion) |
|---|---|
| Target Compound Data | Retained inhibitory activity (qualitative observation in LPS-primed BMDMs stimulated with ATP) |
| Comparator Or Baseline | 3,4-(methylenedioxy)cinnamic acid (C1): inactive; 1,2-methylenedioxy-4-propenylbenzene (C2): inactive; benzoylnitromethane (C4): inactive; trans-β-nitrostyrene (C3): retained activity |
| Quantified Difference | Active vs. inactive (qualitative) |
| Conditions | Murine bone marrow-derived macrophages (BMDMs) primed with LPS and stimulated with ATP |
Why This Matters
This direct structure-activity relationship confirms that 2-Methoxy-4-(2-nitrovinyl)phenol is a validated chemical probe for NLRP3 inflammasome studies, whereas simpler or modified analogues lacking the nitrovinyl group are unsuitable for this application.
- [1] He Y, Varadarajan S, Muñoz-Planillo R, Burberry A, Nakamura Y, Núñez G. 3,4-Methylenedioxy-β-nitrostyrene inhibits NLRP3 inflammasome activation by blocking assembly of the inflammasome. J Biol Chem. 2014;289(2):1142-1150. View Source
